Cas no 81323-59-3 (Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)-)

O Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (2S)- é um composto orgânico esterificado que apresenta uma estrutura química específica com um grupo funcional boc (terc-butoxicarbonil) protegendo a amina, além de um grupo cetona na posição 4. Sua configuração estereoquímica (S) garante alta pureza óptica, sendo relevante para sínteses assimétricas. O grupo éster terc-butílico confere estabilidade ao composto, facilitando seu armazenamento e manipulação em condições padrão. Este intermediário é útil em sínteses peptídicas e na preparação de moléculas bioativas, destacando-se pela sua seletividade e compatibilidade com diversas condições reacionais. Sua pureza e estrutura bem definida o tornam adequado para aplicações em química medicinal e pesquisa farmacêutica.
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- structure
81323-59-3 structure
Product Name:Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)-
N.o CAS:81323-59-3
MF:C13H23NO5
MW:273.325424432755
MDL:MFCD32694457
CID:704158
Update Time:2025-06-20

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Propriedades químicas e físicas

Nomes e Identificadores

    • Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)-
    • 1,1-Dimethylethyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxobutanoate (ACI)
    • Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • tert-Butyl (S)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoate
    • MDL: MFCD32694457
    • Inchi: 1S/C13H23NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,14,17)/t9-/m0/s1
    • Chave InChI: IDTQQOOKLSBNKR-VIFPVBQESA-N
    • SMILES: [C@@H](CC=O)(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01819-1g
butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (2S)-
81323-59-3 97%
1g
$680 2023-09-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01819-5g
butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (2S)-
81323-59-3 97%
5g
$1960 2023-09-07
eNovation Chemicals LLC
Y1055764-1g
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
1g
$700 2024-07-24
1PlusChem
1P020LQK-1g
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 >95%
1g
$398.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-100mg
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
100mg
¥884.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-250mg
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
250mg
¥1440.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-1g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
1g
¥3360.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-5g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
5g
¥10800.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-10g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
10g
¥16640.00 2024-07-28
eNovation Chemicals LLC
Y1055764-5g
tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
5g
$1030 2025-02-25

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  20 min, 15 - 20 °C
Referência
Synthesis of an Azido Precursor to (2S,5R)-5-Hydroxylysine Using an Asymmetric Organocatalytic Chlorination/Reduction Sequence
Johannes, Manuel; et al, Journal of Organic Chemistry, 2013, 78(24), 12809-12813

Método de produção 2

Condições de reacção
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  6 h, rt
Referência
Total Synthesis and Stereochemical Assignment of the Antimicrobial Lipopeptide Cerexin A1
Cochrane, Stephen A.; et al, Organic Letters, 2015, 17(21), 5428-5431

Método de produção 3

Condições de reacção
1.1 -
1.2 Reagents: Triethylsilane Catalysts: Palladium
Referência
Design, synthesis, and preliminary biological evaluation of a DNA methyltransferase-directed alkylating agent
Weller, Rachel L.; et al, ChemBioChem, 2006, 7(2), 243-245

Método de produção 4

Condições de reacção
1.1 -
1.2 -
1.3 -
1.4 -
1.5 -
1.6 -
1.7 Reagents: Triethylsilane Catalysts: Palladium
Referência
Chirospecific synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, precursor for carbocyclic nucleoside synthesis. Dieckmann cyclization with an α-amino acid
Bergmeier, Stephen C.; et al, Journal of Organic Chemistry, 1993, 58(9), 2369-76

Método de produção 5

Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 18 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; 2.5 h, -78 °C
2.2 Reagents: Potassium bisulfate Solvents: Tetrahydrofuran
Referência
Discovery of Inhibitors of DNA Methyltransferase 2, an Epitranscriptomic Modulator and Potential Target for Cancer Treatment
Schwickert, Marvin ; et al, Journal of Medicinal Chemistry, 2022, 65(14), 9750-9788

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
Referência
Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state
van Haren, Matthijs J.; et al, Organic & Biomolecular Chemistry, 2017, 15(31), 6656-6667

Método de produção 7

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
2.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  20 min, 15 - 20 °C
Referência
Synthesis of an Azido Precursor to (2S,5R)-5-Hydroxylysine Using an Asymmetric Organocatalytic Chlorination/Reduction Sequence
Johannes, Manuel; et al, Journal of Organic Chemistry, 2013, 78(24), 12809-12813

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 50 psi, rt
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 - -5 °C
2.2 Reagents: Sodium borohydride Solvents: Water ;  cooled; 4 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, rt
Referência
Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors
Qu, Wenchao; et al, Journal of the American Chemical Society, 2011, 133(4), 1122-1133

Método de produção 9

Condições de reacção
1.1 Reagents: Perchloric acid Solvents: Water ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
4.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
4.2 Solvents: Dichloromethane ;  30 min, -78 °C
4.3 Reagents: Triethylamine ;  30 min, -78 °C; -78 °C → rt
4.4 Reagents: Water
Referência
Synthesis of (S)-1-tert-butyl-2-(tert-butyloxycarbonylamino)-aspartate semi-aldehyde
Hong, Wei; et al, Huaxue Shiji, 2012, 34(3), 285-286

Método de produção 10

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
Referência
Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity
Gao, Yongzhi; et al, Journal of Medicinal Chemistry, 2019, 62(14), 6597-6614

Método de produção 11

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -75 °C; 2 h, -75 °C
Referência
Design, synthesis, and kinetic analysis of potent protein N-terminal methyltransferase 1 inhibitors
Zhang, Gang; et al, Organic & Biomolecular Chemistry, 2015, 13(14), 4149-4154

Método de produção 12

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane
Referência
Enantiospecific synthesis of L-α-aminosuberic acid. Synthetic applications in preparation of atrial natriuretic factor analogs
Wernic, Dominik; et al, Journal of Organic Chemistry, 1989, 54(17), 4224-8

Método de produção 13

Condições de reacção
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  rt
Referência
Synthesis of 4-mercapto-L-lysine derivatives: Potential building blocks for sequential native chemical ligation
Pasunooti, Kalyan Kumar; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(22), 6268-6271

Método de produção 14

Condições de reacção
1.1 Reagents: Ethyl chloroformate ,  Sodium borohydride
1.2 -
Referência
Raney-Co Mediated Reductive Cyclization of an α,β-Unsaturated Nitrile
Janey, Jacob M.; et al, Journal of Organic Chemistry, 2008, 73(8), 3212-3217

Método de produção 15

Condições de reacção
Referência
Transition-State Analogues of Phenylethanolamine N-Methyltransferase
Mahmoodi, Niusha ; et al, Journal of the American Chemical Society, 2020, 142(33), 14222-14233

Método de produção 16

Condições de reacção
1.1 Reagents: Cesium carbonate ,  4,7-Diphenyl-1,10-phenanthroline ,  Oxygen Catalysts: Copper oxide (CuO) ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  rt → 40 °C; 60 h, 40 °C
Referência
Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis
Zaman, Muhammad Kashif; et al, Synlett, 2023, 34(17), 2029-2033

Método de produção 17

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
1.2 Reagents: Citric acid Solvents: Water
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
3.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 5 h, rt
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  0 °C
Referência
Stereoselective synthesis of protected L-allo-enduracididine and L-enduracididine via asymmetric nitroaldol reaction
Ohsawa, Kosuke; et al, Synthesis, 2020, 52(6), 942-948

Método de produção 18

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
3.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
3.2 Solvents: Dichloromethane ;  30 min, -78 °C
3.3 Reagents: Triethylamine ;  30 min, -78 °C; -78 °C → rt
3.4 Reagents: Water
Referência
Synthesis of (S)-1-tert-butyl-2-(tert-butyloxycarbonylamino)-aspartate semi-aldehyde
Hong, Wei; et al, Huaxue Shiji, 2012, 34(3), 285-286

Método de produção 19

Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 18 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -75 °C; 2 h, -75 °C
Referência
Design, synthesis, and kinetic analysis of potent protein N-terminal methyltransferase 1 inhibitors
Zhang, Gang; et al, Organic & Biomolecular Chemistry, 2015, 13(14), 4149-4154

Método de produção 20

Condições de reacção
1.1 Reagents: Triethylamine ,  PyBOP Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Triethylamine ;  2 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  30 min, -78 °C; 2 h, -78 °C; -78 °C → 0 °C
2.2 Reagents: Potassium tartrate Solvents: Ethyl acetate ,  Water ;  overnight, rt
Referência
Synthesis and structure-activity relationship studies of 2,4-thiazolidinediones and analogous heterocycles as inhibitors of dihydrodipicolinate synthase
Christoff, Rebecca M.; et al, Bioorganic & Medicinal Chemistry, 2021, 52,

Método de produção 21

Condições de reacção
1.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
Referência
Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity
Gao, Yongzhi; et al, Journal of Medicinal Chemistry, 2019, 62(14), 6597-6614

Método de produção 22

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  6 h, rt
Referência
Total Synthesis and Stereochemical Assignment of the Antimicrobial Lipopeptide Cerexin A1
Cochrane, Stephen A.; et al, Organic Letters, 2015, 17(21), 5428-5431

Método de produção 23

Condições de reacção
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  0 °C; 30 min, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, 0 °C
1.4 Solvents: Dichloromethane ;  0 °C; 17 h, rt
1.5 Reagents: Boron trifluoride etherate ;  2 h, rt
1.6 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
2.2 Reagents: Citric acid Solvents: Water
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
4.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 5 h, rt
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  0 °C
Referência
Stereoselective synthesis of protected L-allo-enduracididine and L-enduracididine via asymmetric nitroaldol reaction
Ohsawa, Kosuke; et al, Synthesis, 2020, 52(6), 942-948

Método de produção 24

Condições de reacção
1.1 Solvents: Dichloromethane ;  0 °C; 17 h, rt
1.2 Reagents: Boron trifluoride etherate ;  2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
2.2 Reagents: Citric acid Solvents: Water
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
4.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 5 h, rt
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  0 °C
Referência
Stereoselective synthesis of protected L-allo-enduracididine and L-enduracididine via asymmetric nitroaldol reaction
Ohsawa, Kosuke; et al, Synthesis, 2020, 52(6), 942-948

Método de produção 25

Condições de reacção
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ,  Cyclohexane ;  2 h, rt; cooled
1.2 Reagents: Sodium bicarbonate ;  10 min, cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 50 psi, rt
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 - -5 °C
3.2 Reagents: Sodium borohydride Solvents: Water ;  cooled; 4 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
4.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, rt
Referência
Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors
Qu, Wenchao; et al, Journal of the American Chemical Society, 2011, 133(4), 1122-1133

Método de produção 26

Condições de reacção
1.1 Reagents: Thionyl chloride
2.1 Reagents: Perchloric acid Solvents: Water ;  0 °C; overnight, rt
2.2 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: Water
4.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
5.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
5.2 Solvents: Dichloromethane ;  30 min, -78 °C
5.3 Reagents: Triethylamine ;  30 min, -78 °C; -78 °C → rt
5.4 Reagents: Water
Referência
Synthesis of (S)-1-tert-butyl-2-(tert-butyloxycarbonylamino)-aspartate semi-aldehyde
Hong, Wei; et al, Huaxue Shiji, 2012, 34(3), 285-286

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Raw materials

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Preparation Products

Fornecedores recomendados
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd